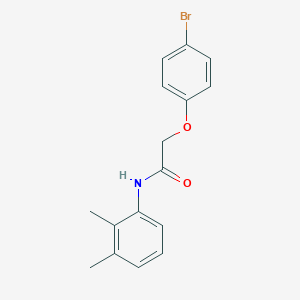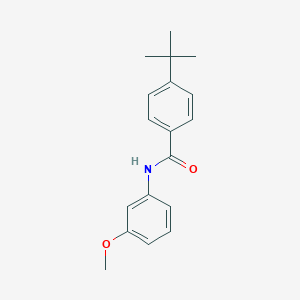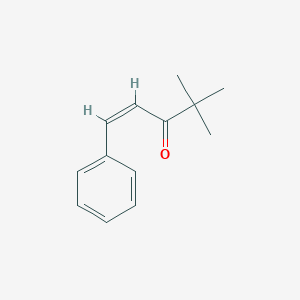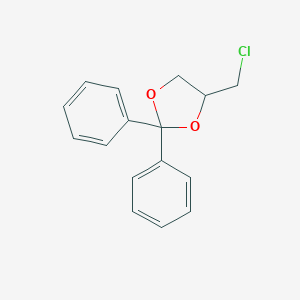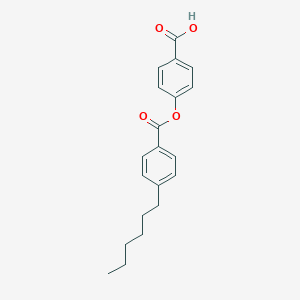![molecular formula C24H20ClN3O3S B187675 N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide CAS No. 6450-46-0](/img/structure/B187675.png)
N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CB-13 and belongs to the family of synthetic cannabinoids. This compound has been found to have potential applications in various fields, including medicine and pharmacology.
作用机制
CB-13 is a synthetic cannabinoid that acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes, including pain, appetite, and mood. CB-13 has been found to bind to the cannabinoid receptors CB1 and CB2, which are located throughout the body. This binding results in the activation of various signaling pathways, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects
CB-13 has been found to have various biochemical and physiological effects. In pharmacology, it has been found to have potential anti-cancer, anti-inflammatory, and anti-oxidant effects. In neuroscience, CB-13 has been found to have potential neuroprotective and analgesic effects. In addition, CB-13 has been found to have potential effects on appetite and metabolism.
实验室实验的优点和局限性
CB-13 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities for research purposes. In addition, CB-13 has been found to be relatively stable and easy to handle in the lab. However, CB-13 also has some limitations for lab experiments. It is a synthetic compound that may not fully replicate the effects of natural cannabinoids in the body. In addition, CB-13 may have potential side effects that need to be carefully monitored in lab experiments.
未来方向
CB-13 has several potential future directions in scientific research. In pharmacology, it may be studied further for its potential use as a therapeutic agent for various diseases. In neuroscience, it may be studied further for its effects on the endocannabinoid system and its potential use as a treatment for neurological disorders. In addition, CB-13 may be studied further as a tool in chemical biology research, allowing for the study of various physiological processes. Finally, further studies may be conducted to fully understand the limitations and potential side effects of CB-13 in lab experiments.
合成方法
CB-13 can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-ethoxybenzoyl chloride with 2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)aniline in the presence of a base. The resulting product is then reacted with thiourea to form CB-13. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
CB-13 has been found to have potential applications in various fields of scientific research. In pharmacology, it has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. In neuroscience, CB-13 has been studied for its effects on the endocannabinoid system and its potential use as a treatment for neurological disorders. In addition, CB-13 has been studied for its potential use as a tool in chemical biology research.
属性
CAS 编号 |
6450-46-0 |
|---|---|
产品名称 |
N-{[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide |
分子式 |
C24H20ClN3O3S |
分子量 |
466 g/mol |
IUPAC 名称 |
N-[[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C24H20ClN3O3S/c1-3-30-17-8-5-15(6-9-17)22(29)28-24(32)27-20-13-16(7-10-18(20)25)23-26-19-11-4-14(2)12-21(19)31-23/h4-13H,3H2,1-2H3,(H2,27,28,29,32) |
InChI 键 |
JMXALNMGUZQCLC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C)Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



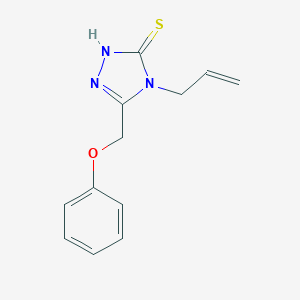
![1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]-](/img/structure/B187593.png)


